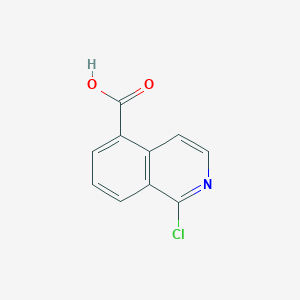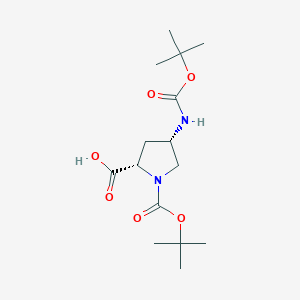
(2S,4S)-Boc-4-(boc-amino)-proline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2S,4S)-Boc-4-(boc-amino)-proline is a derivative of the amino acid proline, which is known for its unique cyclic structure that plays a crucial role in the folding of proteins. This particular derivative is protected by Boc (tert-butyloxycarbonyl) groups, which are commonly used in peptide synthesis to protect the amine functionalities during the coupling reactions. The presence of Boc groups allows for the selective deprotection and coupling of amino acids in the synthesis of peptides.
Synthesis Analysis
The synthesis of related proline derivatives has been described in the literature. For instance, the synthesis of (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline involves a Mitsunobu reaction, which is a key step in incorporating a perfluoro-tert-butyl group into the proline structure . Although the exact synthesis of (2S,4S)-Boc-4-(boc-amino)-proline is not detailed in the provided papers, similar synthetic strategies could be applied, such as the use of Boc-protection and subsequent reactions to introduce the desired substituents.
Molecular Structure Analysis
The molecular structure of proline derivatives is characterized by the presence of a pyrrolidine ring, which is a five-membered ring containing nitrogen. This ring structure is responsible for the unique conformational properties of proline and its derivatives. The substitution at the 4-position, as in the case of (2S,4S)-Boc-4-(boc-amino)-proline, can influence the overall conformation of the molecule and its ability to adopt certain secondary structures when incorporated into peptides .
Chemical Reactions Analysis
Proline and its derivatives are known to participate in various chemical reactions, particularly in the context of peptide synthesis. The Boc groups in (2S,4S)-Boc-4-(boc-amino)-proline can be removed under acidic conditions, allowing the amino group to react with carboxylic acids or their activated esters to form peptide bonds. The unique reactivity of proline residues, due to their cyclic structure, can also affect the rate of peptide bond formation and the positioning of the nascent peptide chain in the ribosomal exit tunnel during protein synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of proline derivatives are influenced by their conformational rigidity and the presence of protective groups. The Boc groups increase the steric bulk and hydrophobicity of the molecule, which can affect its solubility and reactivity. The cyclic structure of proline residues makes them particularly rigid compared to other amino acids, which can influence the overall structure and stability of peptides and proteins containing these residues .
科学的研究の応用
1. Applications in NMR Probing and Medicinal Chemistry
(2S,4S)-Boc-4-(boc-amino)-proline, as a derivative of proline, finds its application in the field of Nuclear Magnetic Resonance (NMR) probing and medicinal chemistry. For instance, its related variants, (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline, were synthesized and incorporated in model peptides. These peptides exhibited distinct conformational preferences and were sensitively detected by 19F NMR, suggesting potential use in probes and medicinal chemistry applications (Tressler & Zondlo, 2014).
2. Role in PET Investigations and Radiochemistry
The compound also plays a role in Positron Emission Tomography (PET) investigations and radiochemistry. A synthesis of its related isotopes, including (2S,4S)-4-[18F]fluoroproline, was developed for clinical applications. This demonstrates its utility in the production of radiotracers for PET, an important tool in medical imaging (Hamacher, 1999).
3. Use in Peptide Synthesis
(2S,4S)-Boc-4-(boc-amino)-proline finds significant application in peptide synthesis. Its derivatives have been used to produce various protected forms of amino acids, usable in classical peptide synthesis. This demonstrates its versatility and importance in synthesizing peptides for research and therapeutic purposes (Demange, Ménez, & Dugave, 1998).
4. Implications in Collagen Stability
This compound also has implications in understanding and manipulating collagen stability. Research involving substituted proline analogues, such as (2S,4S)-4-hydroxyproline, has provided insights into the conformation of collagen, which is crucial for its stability and function in biological systems (Jenkins et al., 2004).
Safety And Hazards
特性
IUPAC Name |
(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O6/c1-14(2,3)22-12(20)16-9-7-10(11(18)19)17(8-9)13(21)23-15(4,5)6/h9-10H,7-8H2,1-6H3,(H,16,20)(H,18,19)/t9-,10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQSUHFDJACIAC-UWVGGRQHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(N(C1)C(=O)OC(C)(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@H](N(C1)C(=O)OC(C)(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20612629 |
Source


|
| Record name | (4S)-1-(tert-Butoxycarbonyl)-4-[(tert-butoxycarbonyl)amino]-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20612629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4S)-Boc-4-(boc-amino)-proline | |
CAS RN |
254881-69-1 |
Source


|
| Record name | (4S)-1-(tert-Butoxycarbonyl)-4-[(tert-butoxycarbonyl)amino]-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20612629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

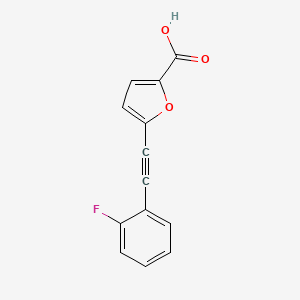
![Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1321276.png)


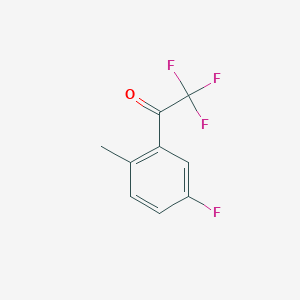

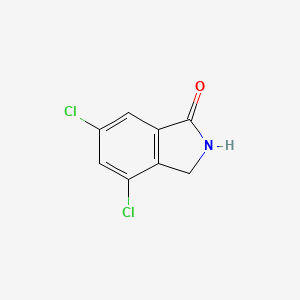
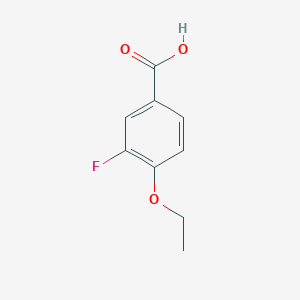
![4-[2-(Tert-butoxy)-2-oxoethoxy]benzoic acid](/img/structure/B1321301.png)

![5-Ethoxycarbonylamino-[1,2,3]thiadiazole-4-carboxylic acid](/img/structure/B1321303.png)

![5-Ethoxycarbonylamino-[1,2,3]thiadiazole-4-carboxylic acid ethyl ester](/img/structure/B1321305.png)
